molecular formula C5H6N2O2 B13122643 2-amino-1H-pyrrole-3-carboxylic acid

2-amino-1H-pyrrole-3-carboxylic acid

Cat. No.: B13122643
M. Wt: 126.11 g/mol
InChI Key: DDCJVGQUARDSLJ-UHFFFAOYSA-N
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Description

2-amino-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-4-3(5(8)9)1-2-7-4/h1-2,7H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCJVGQUARDSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Significance of the Pyrrole 3 Carboxylic Acid Scaffold in Heterocyclic Chemistry

The pyrrole (B145914) nucleus was first identified in 1857 as a byproduct of bone pyrolysis. scitechnol.com Its significance grew exponentially with its discovery as a core structural component of vital biomolecules like heme and chlorophyll. scitechnol.com The broader class of pyrrole derivatives is recognized for a wide spectrum of biological activities, including roles as fungicides, antibiotics, anti-inflammatory agents, and antitumor drugs. rsc.org

The pyrrole-3-carboxylic acid scaffold, specifically, is a key substructure in numerous pharmacologically important molecules. mdpi.com For instance, this motif is central to the structure of highly successful drugs such as Atorvastatin. mdpi.com The presence of the carboxylic acid group at the 3-position provides a crucial handle for chemical modification, allowing for the synthesis of diverse amides and esters. Research has shown that derivatives of pyrrole-3-carboxylic acid exhibit promising potential as antibacterial agents. nih.gov The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of properties like potency, selectivity, and solubility, making it a privileged scaffold in drug discovery. nih.gov The synthesis of highly substituted pyrrole-3-carboxylic acids is an area of active investigation, with methods like the Hantzsch reaction being adapted for efficient, one-step continuous flow processes. researchgate.net

Structural Features and Fundamental Reactivity Paradigms of the 2 Amino 1h Pyrrole 3 Carboxylic Acid Moiety

The 2-amino-1H-pyrrole-3-carboxylic acid moiety features an electron-rich five-membered aromatic ring. The positioning of an amino group at the C2 position and a carboxylic acid at the C3 position creates a unique electronic and steric environment that governs its reactivity. The amino group is a strong electron-donating group, which increases the electron density of the pyrrole (B145914) ring, making it highly susceptible to electrophilic substitution. Conversely, the carboxylic acid group is an electron-withdrawing group.

The reactivity of this moiety is characterized by the distinct functionalities of the amino and carboxylic acid groups. The carboxylic acid can readily participate in amide bond formation when treated with amines in the presence of coupling reagents. mdpi.com This reactivity is fundamental to creating libraries of pyrrole-3-carboxamides for screening purposes. However, attempts to synthesize the parent this compound via hydrolysis of its corresponding esters have proven challenging. Basic conditions applied to the ethyl ester can lead to ring-opening, while acidic conditions on the tert-butyl ester can result in conversion to an indolin-2-imine hydrochloride, highlighting the delicate stability of the scaffold under certain reaction conditions. arkat-usa.org The pyrrole ring itself can undergo various chemical transformations, including electrophilic substitution reactions such as nitration, sulfonation, and acylation. nih.gov

Table 1: Physicochemical Properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate

PropertyValue
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
CAS Number 108290-86-4

Data sourced from PubChem CID 12111022. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 1h Pyrrole 3 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-amino-1H-pyrrole-3-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular skeleton.

In ¹H NMR, the chemical shifts of the protons on the pyrrole (B145914) ring, the amino group, and the carboxylic acid provide key structural insights. The acidic proton of the carboxyl group is typically observed as a broad singlet at a high chemical shift, often above 10-12 ppm, though its position can be influenced by solvent and concentration. pressbooks.publibretexts.org The protons of the amino group also appear as a broad signal. The two protons on the pyrrole ring would present as distinct signals, with their coupling patterns revealing their connectivity.

In ¹³C NMR spectroscopy, the carbon atoms of the pyrrole ring, the amino-substituted carbon, and the carboxyl carbon all resonate at characteristic chemical shifts. The carboxyl carbon is particularly notable, typically appearing in the downfield region of the spectrum, around 165-185 ppm. pressbooks.puboregonstate.edu

While specific experimental NMR data for this compound is not detailed in the provided search results, analysis of a related derivative, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, illustrates the application of these techniques. mdpi.com

Table 1: ¹H and ¹³C NMR Spectral Data for 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid mdpi.com

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrrole-H 6.61 (d, J = 3.0 Hz) 109.42
Pyrrole-H 6.46 (d, J = 3.0 Hz) 113.18
Pyrrole-C - 122.35
Pyrrole-C - 132.75
N-CH₃ 3.60 (s) 30.05

Note: Data corresponds to a derivative, not the parent compound.

Furthermore, advanced NMR techniques like NOESY can be employed for conformational analysis, revealing through-space interactions between protons, which helps to define the molecule's three-dimensional shape in solution. mdpi.comauremn.org.br

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₅H₅N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

Upon ionization, the molecule would generate a molecular ion peak (M⁺). The subsequent fragmentation of this ion would produce a characteristic pattern of fragment ions, which can be interpreted to deduce the molecule's structure. For instance, a common fragmentation pathway for carboxylic acids is the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂).

While a specific mass spectrum for this compound was not found, the NIST WebBook provides data for its isomer, 1H-Pyrrole-2-carboxylic acid. nist.gov This data can serve as an illustrative example of the fragmentation patterns that might be expected for such a pyrrole-based carboxylic acid.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

For this compound, IR spectroscopy would show characteristic absorption bands. libretexts.org The N-H stretching vibrations of the primary amine would typically appear as two bands in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid is expected to be a very broad band from 2500 to 3300 cm⁻¹, often overlapping with C-H stretches. pressbooks.pub The C=O (carbonyl) stretch of the carboxylic acid is a strong, sharp band typically found between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Vibrations associated with the pyrrole ring (C-H, C-N, C=C stretches and bends) would also be present.

Analysis of the derivative 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid shows a broad band for the O-H group from 2587–3065 cm⁻¹, an N-H stretching band at 3289 cm⁻¹, and a C=O signal at 1670 cm⁻¹. mdpi.com

Table 2: Key IR Absorptions for a Derivative, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid mdpi.com

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2587–3065 (broad)
Amine N-H Stretch 3289
Amide C=O Stretch 1670

Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretches, which may be weak or absent in the IR spectrum. ias.ac.inresearchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π–π stacking.

While the crystal structure of this compound itself is not described in the provided results, the structure of a derivative, ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, has been determined. nih.govresearchgate.net In this derivative, the heterocyclic five-membered pyrrole ring is essentially planar. nih.govresearchgate.net The crystal packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. nih.govresearchgate.net

For comparison, the crystal structure of the isomer 1H-pyrrole-2-carboxylic acid has also been reported. In this structure, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds, and these dimers are further linked into chains by N—H⋯O hydrogen bonds. nih.gov

Table 3: Crystallographic Data for 1H-Pyrrole-2-carboxylic acid nih.gov

Parameter Value
Formula C₅H₅NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.080 (3)
b (Å) 5.0364 (10)
c (Å) 14.613 (3)
β (°) 98.969 (3)
Volume (ų) 1023.6 (3)

Note: Data corresponds to an isomer, not the title compound.

Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing pyrrole derivatives. mdpi.com Reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is commonly employed for the separation of such compounds. sielc.com

For instance, the purification of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid was achieved using column chromatography and preparative RP-HPLC. mdpi.com The progress of its synthesis was monitored by Thin-Layer Chromatography (TLC) and HPLC. mdpi.com Similarly, an RP-HPLC method using an acetonitrile/water mobile phase with a phosphoric acid modifier has been described for the analysis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. sielc.com These examples demonstrate the utility of chromatographic methods in the study of pyrrole carboxylic acids and their derivatives, enabling both analytical assessment of purity and preparative isolation of the target compound.

Computational and Theoretical Investigations of 2 Amino 1h Pyrrole 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of pyrrole (B145914) derivatives. nih.govmdpi.com These methods are used to determine optimized molecular structures and calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Studies on related compounds, such as 2-thiophene carboxylic acid thiourea (B124793) derivatives and 2-aryl-1,2,3-triazol-5-carboxylic acids, demonstrate the utility of these calculations. For instance, DFT calculations using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G** have been employed to predict electronic properties like ionization potential and electron affinity. mdpi.comresearchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify electrophilic and nucleophilic sites within the molecule, thereby predicting how it will interact with other reagents. Hirshfeld surface analysis can also be mapped over the calculated electrostatic potential to visualize these interactions. researchgate.net

Table 1: Calculated Electronic Properties for a Representative Pyrrole Derivative using DFT

PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-6.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-1.5 to -2.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.4.0 to 5.0 eV
Ionization Potential The minimum energy required to remove an electron from the molecule.6.0 to 7.0 eV
Electron Affinity The energy released when an electron is added to the molecule.1.5 to 2.5 eV

Note: The values in the table are representative examples based on DFT calculations for related heterocyclic carboxylic acids and may vary for 2-amino-1H-pyrrole-3-carboxylic acid.

Conformational Analysis and Tautomerism Studies of this compound

The structural flexibility of this compound allows for different spatial arrangements (conformations) and isomeric forms (tautomers). Computational methods are essential for exploring the potential energy surface of the molecule to identify the most stable structures.

Conformational Analysis: Studies on similar molecules like pyrrole-2-carboxylic acid have shown that intermolecular interactions, especially hydrogen bonds, heavily influence the arrangement of molecules in crystals. researchgate.net DFT calculations have indicated that for the s-cis conformation of pyrrole-2-carboxylic acid, where the NH and C=O groups are on the same side, the formation of centrosymmetric dimers is possible. researchgate.net A thorough conformational analysis involves systematically rotating the flexible bonds (e.g., the C-C bond connecting the carboxylic acid to the pyrrole ring) and calculating the energy of each resulting structure to find the global minimum.

Tautomerism: The 2-amino-pyrrole moiety can exist in equilibrium between the amino form and an imino tautomer. Theoretical calculations using ab initio quantum mechanical methods have been used to study the effect of solvent on this tautomeric equilibrium. For the parent 2-aminopyrrole, calculations indicated that the amino form is the most stable in both chloroform (B151607) and water, which aligns with experimental observations. researchgate.net The presence of the carboxylic acid group at the 3-position could influence this equilibrium, and computational studies can predict the relative stabilities of the possible tautomers of this compound in different environments.

Table 2: Potential Tautomers of the 2-Aminopyrrole Scaffold

Tautomer NameStructural DescriptionPredicted Relative Stability
Amino Tautomer The exocyclic nitrogen is an amino group (-NH2).Generally the most stable form in various solvents. researchgate.net
Imino Tautomer The exocyclic nitrogen is an imino group (=NH) and a proton has shifted to a ring carbon.Less stable; may be observable in specific solvents like water for certain derivatives. researchgate.net

Molecular Dynamics Simulations to Explore Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in solution and its interactions with other molecules, such as solvent molecules or biological macromolecules.

Simulations can reveal the stability and flexibility of the molecule and characterize the non-covalent interactions that govern its behavior. These interactions include hydrogen bonds, hydrophobic interactions, and π–π stacking. For example, analysis of crystal structures of related pyrrole derivatives has confirmed the presence of intermolecular N—H⋯O and C—H⋯O hydrogen bonds and π–π stacking interactions, which can be further explored using MD. researchgate.net MD simulations are particularly valuable in understanding how a molecule like this compound is solvated, showing the arrangement and dynamics of water molecules in its immediate vicinity and how they form hydrogen bonds with the amino and carboxylic acid groups.

Table 3: Common Intermolecular Interactions Explored via MD Simulations

Interaction TypeDescriptionKey Functional Groups Involved
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Amino (-NH2), Carboxylic Acid (-COOH), Pyrrole N-H
π–π Stacking Attractive, noncovalent interactions between aromatic rings.Pyrrole ring
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Pyrrole ring backbone
Water Bridges Interactions where one or more water molecules act as a bridge, forming hydrogen bonds between the solute and other molecules.Amino (-NH2), Carboxylic Acid (-COOH)

Reaction Mechanism Elucidation via Computational Modeling for Transformations of this compound

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine key kinetic and thermodynamic parameters.

Table 4: Example of Calculated Energy Barriers for a Reaction Step (Decarboxylation of Pyrrole-2-Carboxylic Acid)

Reaction PathwayKey StepCalculated Energy Barrier (kcal/mol)
Proton-catalyzed with water C-C bond rupture9.77 researchgate.net
Proton-catalyzed with water Overall reaction barrier33.99 researchgate.net

Note: Data is for the related compound pyrrole-2-carboxylic acid and serves as an example of what can be determined via computational modeling.

In Silico Docking and Ligand-Protein Interaction Studies Involving this compound Scaffolds

The this compound scaffold is present in various molecules designed for biological activity. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govvlifesciences.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with its target at the molecular level.

Docking studies involving pyrrole derivatives have been performed against a wide range of protein targets. nih.govnih.gov These studies calculate a binding affinity or docking score, which estimates the strength of the interaction, and reveal the specific amino acid residues involved in binding. For example, a molecular docking study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives against the VEGFR-2 protein target showed a binding affinity comparable to the drug sunitinib, with interactions at the active adenosine (B11128) triphosphate site. nih.gov Key interactions typically include hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues within the binding pocket. nih.gov

Table 5: Summary of In Silico Docking Studies on Various Pyrrole-Based Scaffolds

Pyrrole Scaffold DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid VEGFR-2-9.5 nih.govNot specified
Pyrrole-2-carboxamides Mycobacterial MmpL3Not specifiedKey amino acid residues in the active site. nih.gov
Benzylidine pyrrole-2-carbohydrazide Enoyl ACP CO reductaseNot specifiedNot specified
2,9-disubstituted 8-phenylthio-9H-purine EGFR-tyrosine kinase-10.4MET793, THR854 (H-bonds); LEU718, VAL726, LYS745 (hydrophobic) nih.gov
Pyrrole-based Schiff Bases MAO/AChENot specifiedNot specified

Biomolecular and Biological Research Applications of 2 Amino 1h Pyrrole 3 Carboxylic Acid Scaffolds

Design and Synthesis of 2-amino-1H-pyrrole-3-carboxylic Acid Analogs for Biological Probing

The design of analogs based on the this compound core often involves a structure-guided strategy, utilizing crystal structures of target proteins and pharmacophore models to inform modifications. nih.gov This approach aims to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these analogs is typically achieved through multi-step reaction sequences.

A common synthetic route involves the coupling of appropriately substituted starting materials to construct the core pyrrole (B145914) ring. For instance, the synthesis of pyrrole derivatives can be accomplished through a one-pot reaction involving an aldehyde, an enolizable ketone, and p-tosylmethyl isocyanide in the presence of a base like lithium hydroxide (B78521) monohydrate. mdpi.com Another strategy involves the reaction of (±)-serine methyl ester hydrochloride with p-toluenesulfonyl chloride, followed by further reactions to yield pyrrole derivatives. mdpi.com Amide coupling reactions are frequently employed to introduce diversity, for example, by reacting a pyrrole carboxylic acid with various amines using coupling reagents like TBTU or HBTU/HOBt. mdpi.commdpi.com

Researchers have synthesized various analogs by modifying different positions of the pyrrole scaffold. For example, pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3) by connecting a head group (e.g., 2,4-dichlorophenyl) and a tail group (e.g., cyclohexyl) to the pyrrole-2-carboxamide core. nih.gov Similarly, novel indole (B1671886) and pyrrole carboxamides have been synthesized by coupling 2- or 3-indole carboxylic acid or pyrrole 2-carboxylic acid with various amino acids. researchgate.net

Below is a table summarizing selected synthetic strategies for pyrrole derivatives.

Starting MaterialsKey Reagents/ReactionsProduct TypeReference
Aldehyde, Enolizable Ketonep-Tosylmethyl isocyanide, LiOH·H₂O3,4-Disubstituted-pyrrole derivatives mdpi.com
(±)-Serine methyl ester hydrochloride, β-Diketonep-Toluenesulfonyl chloride, (Boc)₂O, Cs₂CO₃, TFATetrasubstituted pyrrole derivatives mdpi.com
2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid, BenzylamineTBTU, DIPEAAmide derivatives mdpi.com
Pyrrole carboxylic acid, AminesHBTU, HOBT, NMMPyrrole carboxamides mdpi.com
2- or 3-Indole carboxylic acid, Amino acidsCoupling reactionsIndole and pyrrole carboxamides researchgate.net

These synthetic methodologies provide a robust platform for generating libraries of this compound analogs for comprehensive biological evaluation.

Investigation of this compound Derivatives as Enzyme Modulators: Mechanistic Insights

Derivatives of the this compound scaffold have been extensively investigated as modulators of various enzymes, with studies providing detailed mechanistic insights into their mode of action.

A notable example is the development of pyrrole-2-carboxamides as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial protein for mycolic acid biosynthesis in M. tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that the pyrrole-2-carboxamide hydrogens are critical for potency, forming key hydrogen bonds with amino acid residues in the active site. nih.gov Docking studies predicted that these inhibitors bind within a pocket composed of S3, S4, and S5 sub-pockets, with the amide group forming a hydrogen bond with ASP645. nih.gov Methylation of the pyrrole or carboxamide hydrogens led to a significant reduction or complete loss of activity, confirming the importance of these interactions. nih.gov

Pyrrole derivatives have also been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. mdpi.com The design of these compounds is based on creating hybrid molecules that combine the pyrrole core with other pharmacophores known to interact with these enzymes. mdpi.com Furthermore, related 4-oxo derivatives of pyrrole-3-carboxylic acids have shown potential as HIV-1 protease inhibitors. mdpi.com

The table below summarizes the enzymatic targets and mechanistic details for some pyrrole derivatives.

Derivative ClassEnzyme TargetMechanistic InsightsReference
Pyrrole-2-carboxamidesMycobacterial membrane protein Large 3 (MmpL3)Binds to S3, S4, and S5 pockets; forms hydrogen bonds with active site residues (e.g., ASP645). nih.gov nih.gov
Pyrrole-cinnamate hybridsCyclooxygenase-2 (COX-2) / Lipoxygenase (LOX)Designed as dual inhibitors to target inflammatory pathways. mdpi.com mdpi.com
Pyrrolin-4-onesHIV-1 ProteaseInvestigated as potential bioactive inhibitors. mdpi.com mdpi.com

These studies highlight the potential of the pyrrole scaffold in generating specific enzyme modulators and provide a framework for the rational design of next-generation inhibitors.

Receptor Binding Studies and Ligand-Target Interactions of this compound Conjugates

Conjugates and derivatives of this compound have been evaluated for their ability to bind to various receptors, with molecular docking and binding assays providing insights into ligand-target interactions.

One area of investigation is the serotonin (B10506) type 6 receptor (5-HT₆R), a promising target for cognitive enhancement. acs.org A 2-phenyl-1H-pyrrole-3-carboxamide scaffold was identified as a novel core for 5-HT₆R inverse agonists. acs.org Molecular docking studies of these compounds into a 5-HT₆R homology model helped to rationalize their binding modes and structure-activity relationships. acs.org These studies indicated that specific substitutions on the pyrrole and phenyl rings are crucial for affinity and functional activity at the receptor. acs.org

In another context, analogs of 3-carboxy-3-phenylproline, which can be seen as structurally related to functionalized pyrrole carboxylic acids, have been synthesized and studied as competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), particularly the NMDA receptor subtypes. nih.gov SAR studies of these compounds revealed that substituents on the phenyl ring could confer selectivity for different NMDA receptor subunits (e.g., GluN1/GluN2A over GluN1/GluN2B-D). nih.gov The interaction often involves the carboxylic acid groups binding to key residues within the ligand-binding domain of the receptor.

The table below details receptor targets and key interaction features for pyrrole-related scaffolds.

Scaffold/DerivativeReceptor TargetKey Ligand-Target InteractionsReference
2-Phenyl-1H-pyrrole-3-carboxamideSerotonin 6 Receptor (5-HT₆R)Binding within the receptor pocket, with specific substitutions influencing affinity and inverse agonist activity. acs.org acs.org
3-Carboxyphenyl-pyrrolidine-2-carboxylic acidNMDA Receptors (iGluRs)Carboxylate groups interact with the ligand-binding domain; substituents drive subtype selectivity. nih.gov nih.gov
Pyrrole-2-carboxamideCannabinoid Receptor CB1 (Antagonist)Identified as an MmpL3 inhibitor, but the original scaffold (Rimonabant) was a CB1 antagonist. nih.gov nih.gov

These findings demonstrate the adaptability of the pyrrole core and its analogs for targeting a range of important receptors in the central nervous system and beyond.

Cellular Assays to Assess Biological Activities of this compound Scaffolds

The biological activities of compounds derived from the this compound scaffold are typically evaluated using a variety of cellular assays to determine their efficacy and cytotoxicity.

For anti-tuberculosis drug discovery, pyrrole-2-carboxamide derivatives were tested for their activity against M. tuberculosis H37Rv. nih.gov The minimum inhibitory concentration (MIC) was determined to quantify their potency, with many compounds showing activity at concentrations below 0.016 μg/mL. nih.gov To assess selectivity and safety, a cytotoxicity assay was performed using Vero cells, revealing that the most potent compounds were almost nontoxic (IC₅₀ > 64 μg/mL). nih.gov Furthermore, the specific targeting of MmpL3 was confirmed in cellular assays using M. smegmatis expressing wild-type and mutated versions of the mmpL3 gene, alongside a metabolic labeling assay with [¹⁴C] acetate (B1210297) to monitor the effect on mycolic acid biosynthesis. nih.gov

In the field of oncology, tetrasubstituted pyrrole derivatives have been evaluated for their anticancer activity. mdpi.com These compounds were screened against melanoma cell lines to assess their ability to inhibit cell proliferation and induce apoptosis. Structure-activity relationship (SAR) analysis helped to identify the role of different substituents on the pyrrole core in modulating anticancer activity. mdpi.com

The following table provides examples of cellular assays used for these scaffolds.

Biological Target/DiseaseCell Line(s)Assay TypeKey FindingsReference
TuberculosisM. tuberculosis H37RvMinimum Inhibitory Concentration (MIC)Potent activity with MIC < 0.016 μg/mL for lead compounds. nih.gov nih.gov
CytotoxicityVero cellsIC₅₀ determinationLow cytotoxicity (IC₅₀ > 64 μg/mL), indicating high selectivity. nih.gov nih.gov
Target ValidationM. smegmatisGene expression (wild-type vs. mutant MmpL3)Confirmed MmpL3 as the specific target. nih.gov nih.gov
Cancer (Melanoma)Melanoma cell linesCell proliferation/viability assaysIdentified derivatives with promising anticancer activity. mdpi.com mdpi.com

These cell-based screening approaches are essential for validating the therapeutic potential of new chemical entities derived from the this compound scaffold.

Bioconjugation and Bioorthogonal Chemistry Utilizing this compound Derivatives

The chemical functionalities inherent in this compound and its derivatives—namely the amino and carboxylic acid groups—make them suitable for bioconjugation. mdpi.com Bioconjugation involves the covalent linking of molecules to biomolecules such as peptides, proteins, or nucleic acids to create hybrid structures with novel properties. nih.govnih.gov

Derivatives of pyrrole carboxylic acids have been conjugated to amino acids and peptides to enhance their biological properties or improve their stability. nih.govnih.gov For example, new bioconjugates with the general formula Pyrrole(acid)-FELL-OH(NH₂) were synthesized using solid-phase peptide synthesis. nih.gov These studies showed that while the free pyrrole acids were potent, their conjugation to a peptide sequence led to a significant increase in hydrolytic stability, which is a desirable property for therapeutic agents. nih.gov The carboxylic acid group of the pyrrole is typically activated (e.g., using HBTU, PyBOP) to facilitate amide bond formation with the N-terminus of a peptide or the amino group of a single amino acid. nih.gov

While direct examples of this compound in bioorthogonal chemistry are not prominent in the reviewed literature, the principles of bioorthogonal chemistry—reactions that occur in living systems without interfering with native biochemical processes—are relevant. nih.govacs.org The functional groups on the pyrrole scaffold could potentially be modified to include bioorthogonal handles, such as azides or alkynes, allowing for their specific and covalent attachment to biomolecules in a cellular environment through reactions like click chemistry. acs.org This would enable applications in tracking, imaging, and functional studies of biomolecules in living systems. nih.gov

Role in Natural Product Synthesis and Biomimetic Approaches

The pyrrole ring is a core component of many natural products, and the this compound scaffold serves as a valuable synthon in their synthesis. Biomimetic approaches, which draw inspiration from biosynthetic pathways in nature, are often employed for the efficient construction of these complex molecules. nih.gov

A biomimetic synthetic strategy has been developed for 3,4-diindolylpyrrole-2,5-dicarboxylate derivatives, which are the core structures of natural products like lycogarubin C and lynamicin D. nih.gov This approach features a crucial one-pot transformation that forms the central pyrrole ring by creating two C-N bonds and one C-C bond, mimicking a plausible biosynthetic pathway. nih.gov

Advanced Applications and Future Directions in 2 Amino 1h Pyrrole 3 Carboxylic Acid Research

Integration of 2-amino-1H-pyrrole-3-carboxylic Acid into Functional Materials and Polymers

The incorporation of this compound and its derivatives into polymers and functional materials is an expanding area of research, driven by the desire to create materials with tailored properties for specific applications. The pyrrole (B145914) moiety itself is a precursor to conductive polymers, and the amino and carboxylic acid groups offer handles for polymerization and functionalization.

One significant application is in the development of functionalized polyamides. Pyrrole-imidazole polyamides, for instance, are a class of DNA-binding molecules that can be synthesized using solid-phase techniques. caltech.edunih.gov These polymers, which can incorporate amino acid building blocks, are designed to bind in the minor groove of double-stranded DNA in a sequence-specific manner. nih.gov The synthesis of these complex molecules relies on the efficient formation of amide bonds between building blocks, including those derived from pyrrole carboxylic acids. caltech.edu

Furthermore, polymers derived from pyrrole-3-carboxylic acid have been fashioned into nanostructures for biomedical applications. For example, poly(pyrrole-3-carboxylic acid) (PPyCOOH) nanoneedles have been synthesized and utilized for their photothermal properties. nih.gov The abundant carboxyl groups on the surface of these nanoneedles allow for further functionalization, such as the loading of photosensitizers for combination photodynamic and photothermal therapies. nih.gov This demonstrates the potential of integrating pyrrole carboxylic acid derivatives into materials for advanced therapeutic systems. The inherent properties of the pyrrole ring, combined with the versatile functional groups of the this compound scaffold, make it a valuable component in the design of novel polymers and functional materials.

Table 1: Examples of Functional Materials Incorporating Pyrrole Carboxylic Acid Derivatives

Material Type Pyrrole Derivative Key Feature Potential Application
Polyamides N-methylpyrrole and N-methylimidazole amino acids Sequence-specific DNA binding Gene expression regulation
Nanoneedles Poly(pyrrole-3-carboxylic acid) Photothermal performance, surface functionalization Cancer therapy (PDT/PTT)

High-Throughput Synthesis and Screening Methodologies for this compound Libraries

The exploration of the chemical space around the this compound scaffold necessitates efficient methods for synthesis and screening. High-throughput synthesis (HTS) and screening methodologies are pivotal in accelerating the discovery of new derivatives with desired biological or material properties.

Continuous flow synthesis has emerged as a powerful technique for the rapid and efficient production of highly substituted pyrrole-3-carboxylic acid derivatives. nih.gov This methodology allows for the one-step synthesis of these compounds directly from commercially available starting materials, utilizing the in situ generation of by-products to drive subsequent reaction steps. nih.gov Such an approach is amenable to automation and scale-up, facilitating the generation of libraries of compounds for screening purposes.

Once a library of this compound derivatives is synthesized, high-throughput screening (HTS) can be employed to identify compounds with specific activities. For instance, in the context of drug discovery, HTS can be used to screen for inhibitors of specific enzymes or receptors. The development of robust screening assays is crucial for the successful implementation of HTS campaigns. Libraries of compounds can be screened against panels of biological targets to identify hits that can be further optimized. asinex.com The integration of diversity-oriented synthesis with HTS and machine learning can further enhance the efficiency of discovering novel and potent molecules. asinex.com

Table 2: Methodologies for Synthesis and Screening of Pyrrole Derivative Libraries

Methodology Description Advantages
Continuous Flow Synthesis One-step synthesis of pyrrole-3-carboxylic acids in a microreactor. Rapid, efficient, scalable, allows for multistep sequences in a single process. nih.gov
High-Throughput Screening (HTS) Automated screening of large compound libraries against biological targets. Rapid identification of active compounds, amenable to miniaturization. asinex.com

Innovative Methodologies for Structure-Activity Relationship (SAR) Exploration in this compound Research

Understanding the structure-activity relationship (SAR) is fundamental to the optimization of lead compounds in medicinal chemistry and materials science. For derivatives of this compound, various innovative methodologies are employed to elucidate how structural modifications influence their biological activity or material properties.

A common approach involves the systematic modification of different parts of the molecule, including the pyrrole ring, the amino group, and the carboxylic acid group, and assessing the impact on a specific biological target. For example, in the development of metallo-β-lactamase inhibitors, a SAR study on 2-aminopyrrole derivatives revealed the importance of the 3-carbonitrile group and other substituents for inhibitory potency. nih.gov Similarly, SAR studies on pyrrolone antimalarials have investigated the effect of modifying substituents on the pyrrole ring, leading to the identification of key structural features for activity. nih.gov

Computational methods, such as Field-Based Quantitative Structure-Activity Relationship (FB-QSAR) analysis, are increasingly being used to guide SAR exploration. nih.gov These methods can help to understand the complex interactions between synthesized compounds and their biological targets, and to predict the activity of novel derivatives. nih.gov By combining computational modeling with experimental synthesis and biological evaluation, researchers can more efficiently navigate the chemical space and identify compounds with improved properties.

Table 3: SAR Exploration of Pyrrole Derivatives

Compound Class Key Findings from SAR Studies
2-Aminopyrrole-3-carbonitriles The 3-carbonitrile group, vicinal 4,5-diphenyl and N-benzyl side chains are important for inhibitory potency against metallo-β-lactamases. nih.gov
Pyrrole Carboxylic Acid Derivatives Small structural changes significantly impact COX-1 and COX-2 inhibitory activities. nih.gov

Emerging Research Fronts and Unexplored Potentials of this compound in Chemical Biology

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The this compound scaffold presents significant opportunities in this area due to its resemblance to biological building blocks and its chemical versatility.

One emerging front is the use of pyrrole derivatives as probes to study biological processes. For instance, pyrrole-imidazole polyamides, which can be synthesized from pyrrole carboxylic acid building blocks, are used to target specific DNA sequences and modulate gene expression. nih.gov This allows for the investigation of the roles of specific genes in cellular processes.

The biological activities of pyrrole derivatives are diverse, with compounds showing potential as antibacterial, anticancer, and anti-inflammatory agents. nih.govontosight.ai The development of new antituberculosis agents is a critical area of research, and pyrrole-3-carboxylic acid derivatives have been identified as potential inhibitors of key mycobacterial enzymes. nih.gov Further exploration of the biological targets of this compound derivatives could uncover new therapeutic avenues and provide valuable tools for chemical biology research.

The potential for this scaffold to be incorporated into peptidomimetics is another area of interest. By constraining the conformation of a peptide backbone, it may be possible to enhance biological activity and stability. The development of a pyrrole-2-carboxylic acid derivative as a constrained surrogate of a dipeptide unit highlights the potential of this approach.

Challenges and Opportunities in the Academic Research of this compound

Despite the significant potential of this compound, its academic research is not without challenges. One of the primary synthetic challenges is achieving regioselectivity in reactions involving the bifunctional nature of the molecule. mdpi.com The presence of both an amino and a carboxylic acid group, as well as the reactive pyrrole ring, can lead to competing reactions and the formation of undesired by-products. mdpi.com Developing selective and high-yielding synthetic routes to derivatives of this compound is an ongoing area of research. mdpi.com

Another challenge lies in the comprehensive biological characterization of novel derivatives. While many pyrrole-based compounds have shown promising biological activity, a deeper understanding of their mechanisms of action and potential off-target effects is required. This necessitates a multidisciplinary approach, combining synthetic chemistry with molecular and cellular biology.

Despite these challenges, there are numerous opportunities for future research. The development of novel synthetic methodologies, such as biocatalysis or photoredox catalysis, could provide more efficient and sustainable routes to this compound derivatives. The exploration of this scaffold in new areas of materials science, such as organic electronics or sensor technology, also holds significant promise. Furthermore, the application of advanced computational techniques, including machine learning and artificial intelligence, could accelerate the design and discovery of new molecules with tailored properties.

Table 4: Mentioned Compounds

Compound Name
This compound
N-methylimidazole
N-methylpyrrole
Poly(pyrrole-3-carboxylic acid)
Ethyl acetoacetate
Benzylamine
α-bromoacetophenone
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Tolmetin
Ketorolac

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